

# Application Notes & Protocols: Liposomal Formulation of Tetraphenylporphyrin for Photodynamic Therapy

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Compound of Interest						
Compound Name:	Tetraphenylporphyrin					
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#### Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction.[1][2] Meso-tetraphenylporphyrin (TPP) is a potent photosensitizer, but its hydrophobicity and tendency to aggregate in aqueous environments limit its systemic delivery and therapeutic efficacy.[3][4] Encapsulation within liposomes, which are biocompatible vesicles composed of a lipid bilayer, offers a robust strategy to overcome these limitations.[3][5] Liposomal formulations can enhance the solubility of TPP, improve its pharmacokinetic profile, and facilitate its passive or active targeting to tumor tissues.[4][5] This document provides detailed protocols for the preparation, characterization, and in vitro evaluation of TPP-loaded liposomes for PDT applications.

# **Experimental Protocols**

# Protocol for Preparation of TPP-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating TPP using the well-established thin-film hydration followed by extrusion method.[6][7]



#### Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or Egg Phosphatidylcholine (ePC)
- Cholesterol (Chol)
- Meso-tetraphenylporphyrin (TPP)
- Chloroform
- Phosphate-Buffered Saline (PBS), pH 7.4
- Round-bottom flask
- Rotary evaporator
- · Water bath sonicator
- Liposome extruder (e.g., Avanti Mini-Extruder)
- Polycarbonate membranes (e.g., 200 nm and 100 nm pore sizes)

#### Procedure:

- Lipid & Drug Dissolution:
  - Dissolve the desired amounts of lipids (e.g., DPPC or ePC and Cholesterol in a 7:3 molar ratio) and TPP in chloroform in a round-bottom flask.[6] The TPP concentration is typically 0.5-1 mol% of the total lipid content.
- Film Formation:
  - Attach the flask to a rotary evaporator.
  - Evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C) to form a thin, uniform lipid film on the inner wall of the flask.



 Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[6]

#### Hydration:

- Hydrate the dry lipid film with pre-warmed PBS (pH 7.4). The volume of PBS will determine the final lipid concentration.
- Vortex the flask vigorously until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).[6]
- Extrusion (Size Reduction):
  - Assemble the liposome extruder with a 200 nm polycarbonate membrane.
  - Equilibrate the extruder to a temperature above the lipid's phase transition temperature.
  - Load the MLV suspension into one of the extruder syringes.
  - Pass the suspension through the membrane 10-20 times to form large unilamellar vesicles (LUVs).[6]
  - (Optional) For smaller vesicles, repeat the extrusion process with a 100 nm membrane.
- Purification & Storage:
  - To remove unencapsulated TPP, the liposome suspension can be purified by size exclusion chromatography or dialysis.
  - Store the final liposomal suspension at 4°C.

# **Protocol for Physicochemical Characterization**

- 1.2.1 Particle Size and Zeta Potential Analysis
- Sample Preparation: Dilute the liposomal suspension (e.g., 1:100 v/v) with deionized water or PBS to avoid multiple scattering effects.[8]
- Measurement:



- Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to measure the hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and zeta potential.[8][9]
- Perform measurements in triplicate at 25°C.[9]

#### 1.2.2 Encapsulation Efficiency (EE%)

- Separation of Free Drug: Separate the unencapsulated TPP from the liposomes using a method like ultracentrifugation or size exclusion chromatography.
- Liposome Lysis: Disrupt the liposomes from the purified fraction using a suitable solvent (e.g., methanol or a mixture of acetonitrile:water) to release the encapsulated TPP.[6]
- · Quantification:
  - Quantify the amount of TPP in the lysed liposome fraction using UV-Vis spectrophotometry (measuring absorbance at the Soret peak, around 412-420 nm) or High-Performance Liquid Chromatography (HPLC).[6][10]
  - Calculate the EE% using the following formula:
    - EE% = (Amount of TPP in liposomes / Total initial amount of TPP) x 100

# **Protocol for In Vitro Photodynamic Therapy**

#### 1.3.1 Cell Culture and Treatment

- Culture a suitable cancer cell line (e.g., HeLa, HCT116) in appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO<sub>2</sub>.[11][12]
- Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Incubate the cells with various concentrations of TPP-loaded liposomes, free TPP
  (solubilized in a vehicle like DMSO), and empty liposomes (as a control) for a predetermined
  time (e.g., 4-24 hours).[6][11]



#### 1.3.2 Irradiation

- After incubation, wash the cells twice with PBS to remove the treatment medium.
- Add fresh, phenol red-free medium to each well.
- Irradiate the cells with a light source of an appropriate wavelength (e.g., 630-650 nm) and a specific light dose (measured in J/cm²).[4] Keep a set of plates as "dark" controls (not irradiated).

#### 1.3.3 Cytotoxicity Assessment (MTT Assay)

- Following irradiation, incubate the cells for another 24-48 hours.
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

#### 1.3.4 Cellular Uptake Analysis (Flow Cytometry)

- Treat cells with fluorescently-labeled liposomes (e.g., containing Rhodamine-PE) or utilize the intrinsic fluorescence of TPP.[6][11]
- After incubation, wash the cells with cold PBS and detach them using trypsin.
- Resuspend the cells in PBS and analyze them using a flow cytometer to quantify the cellassociated fluorescence intensity, which corresponds to cellular uptake.[11]

### **Data Presentation**

# Table 1: Physicochemical Properties of TPP-Loaded Liposomes



This table summarizes typical quantitative data obtained during the characterization of liposomal TPP formulations.

Formulati on ID	Lipid Composit ion (molar ratio)	TPP (mol%)	Mean Diameter (nm)	PDI	Zeta Potential (mV)	Encapsul ation Efficiency (%)
Lipo-TPP-1	ePC:Chol (70:30)	1.0	155 ± 5	0.15	-5.2 ± 1.5	~95%
Lipo-TPP-2	DPPC:Chol (66:30)	0.5	110 ± 8	0.12	-3.8 ± 1.1	~98%
PEG-Lipo- TPP	ePC:Chol: TPP-PEG- PE (62:30:8)	1.0	175 ± 10[6]	0.21	+15.6 ± 2.0[6]	>90%

Data are presented as mean ± standard deviation and are representative values compiled from literature.[6]

# **Table 2: In Vitro Phototoxicity of Liposomal TPP**

This table presents representative IC50 values demonstrating the photodynamic efficacy of TPP formulations against cancer cells.

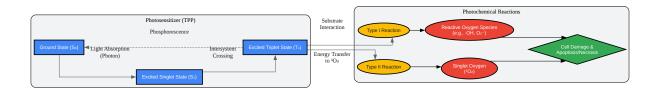
Cell Line	Formulation	Light Dose (J/cm²)	IC50 (μM)	Dark Toxicity (IC50 μM)
HeLa	Free TPP	1.2	> 10	> 50
HeLa	Lipo-TPP	1.2	~ 0.7	> 50
MCF-7	Benzothiophene- porphyrin	(Light conditions specified)	5.0[13]	Low[13]

IC50 values are highly dependent on cell line, light dose, and incubation time.



# Visualizations: Workflows and Mechanisms Mechanism of Photodynamic Therapy (PDT)

The core of PDT involves the activation of a photosensitizer by light to produce ROS.[13] Upon absorbing a photon, the TPP molecule transitions from its ground state ( $S_0$ ) to an excited singlet state ( $S_1$ ). It then undergoes intersystem crossing to a longer-lived excited triplet state ( $S_1$ ). From this triplet state, it can initiate two types of photoreactions that damage cellular components.[13]



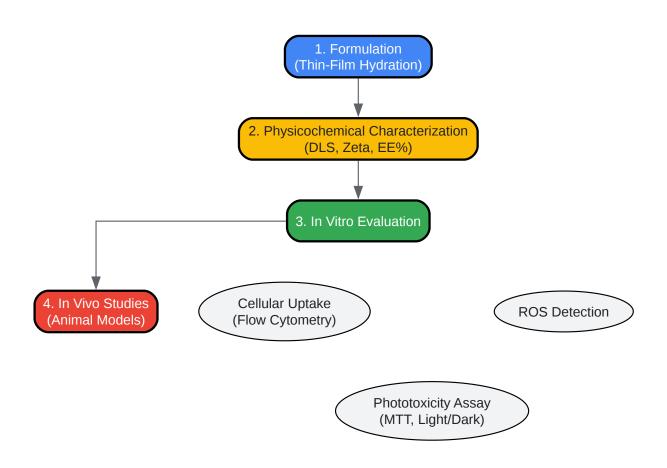
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Caption: Mechanism of TPP-mediated photodynamic therapy.

## **Experimental Workflow for Liposomal TPP Development**

The development and evaluation of a liposomal TPP formulation follows a logical progression from synthesis and characterization to preclinical in vitro and in vivo testing.





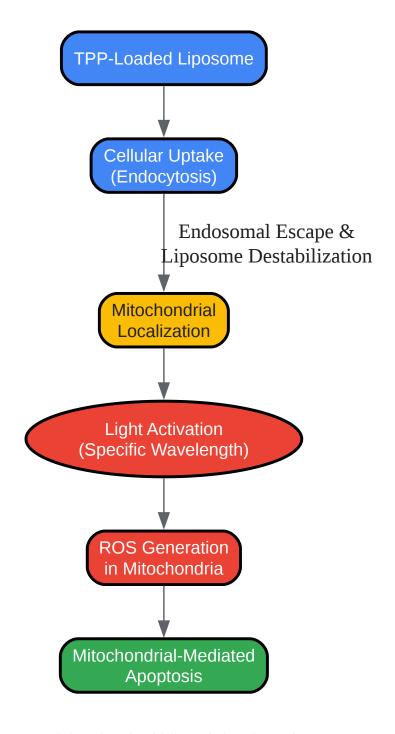
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Caption: Overall workflow for developing TPP-loaded liposomes.

### **Cellular Fate and Action of TPP Liposomes in PDT**

This diagram illustrates the proposed pathway of TPP-loaded liposomes from cellular entry to the induction of apoptosis following light activation. The positive charge of some TPP derivatives can aid in targeting the negatively charged mitochondrial membrane.[11][14]





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Caption: Cellular pathway of liposomal TPP for photodynamic therapy.

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